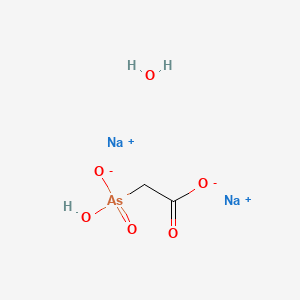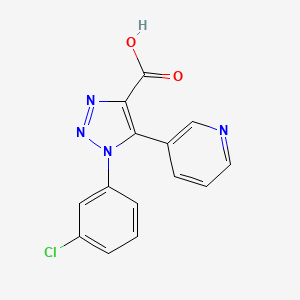![molecular formula C10H13Cl2N3 B1451512 [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride CAS No. 1185298-57-0](/img/structure/B1451512.png)
[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride
Descripción general
Descripción
[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride: is a chemical compound with the empirical formula C10H13Cl2N3 and a molecular weight of 246.14 g/mol It is a derivative of benzylamine, where the benzyl group is substituted with a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride typically involves the reaction of 3-(1H-pyrazol-1-yl)benzylamine with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the pyrazole ring or the benzylamine moiety can be modified.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of various oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amine or alcohol derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted pyrazole or benzylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The benzylamine moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparación Con Compuestos Similares
- [3-(1H-Pyrazol-1-YL)phenyl]amine
- [3-(1H-Pyrazol-1-YL)benzyl]alcohol
- [3-(1H-Pyrazol-1-YL)benzyl]chloride
Uniqueness:
- Structural Features: The presence of both the pyrazole ring and the benzylamine moiety makes [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride unique compared to its analogs.
- Chemical Reactivity: Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, highlights its versatility.
Propiedades
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;;/h1-7H,8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXHALBNLDWWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)







![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)

![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)

![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
